5-Methyl-1,5-hexadien-3-ol

Sigmatropic rearrangement Palladium catalysis δ,ε-Unsaturated ketone synthesis

5-Methyl-1,5-hexadien-3-ol (CAS 17123-61-4) is a secondary allylic alcohol belonging to the 1,5-hexadien-3-ol class, distinguished by a methyl substituent at the C5 position of its diene framework. With a molecular formula of C7H12O and a molecular weight of 112.17 g/mol, this compound features a secondary hydroxyl group at C3 and two terminal double bonds (C1–C2 and C5–C6), the latter bearing the critical 5-methyl branch.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 17123-61-4
Cat. No. B101192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,5-hexadien-3-ol
CAS17123-61-4
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(=C)CC(C=C)O
InChIInChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h4,7-8H,1-2,5H2,3H3
InChIKeyAVMGRIXBDWUWFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,5-hexadien-3-ol (CAS 17123-61-4): Procurement-Grade C7 Dienol for Sigmatropic Rearrangement and Oxidation Studies


5-Methyl-1,5-hexadien-3-ol (CAS 17123-61-4) is a secondary allylic alcohol belonging to the 1,5-hexadien-3-ol class, distinguished by a methyl substituent at the C5 position of its diene framework [1]. With a molecular formula of C7H12O and a molecular weight of 112.17 g/mol, this compound features a secondary hydroxyl group at C3 and two terminal double bonds (C1–C2 and C5–C6), the latter bearing the critical 5-methyl branch [1]. Its structural configuration places it at a reactivity crossroads: the C5-methyl group imparts steric and electronic effects that differentially modulate sigmatropic rearrangement efficiency, oxidation regioselectivity, and physicochemical properties relative to unsubstituted, 3-methyl, or 3,5-dialkyl analogs [2].

Why 5-Methyl-1,5-hexadien-3-ol Cannot Be Replaced by Unsubstituted or 3-Alkyl Dienol Analogs


Substitution pattern in the 1,5-hexadien-3-ol scaffold fundamentally dictates reactivity, not merely modulates it. Serebryakov and Gamalevich demonstrated that the catalytic hydroxy-Cope rearrangement—a key transformation for synthesizing δ,ε-unsaturated ketones—proceeds efficiently at ~20°C with Pd(II) catalysts only when alkyl groups occupy both the C3 and C5 positions (3,5-dialkyl or 3,4,5-trialkyl substitution) [1]. The absence of alkyl substituents at C3 and C2 (or C3 and C5) renders the rearrangement impossible or of low efficiency [1]. 5-Methyl-1,5-hexadien-3-ol, bearing a single methyl at C5 but no alkyl at C3, occupies a distinct intermediate reactivity niche: it cannot participate in the efficient low-temperature catalytic rearrangement accessible to 3,5-dialkyl analogs, yet its C5-methyl group confers boiling point elevation (~+26°C) and altered oxidation regioselectivity versus the unsubstituted parent compound [2]. Substituting it with 1,5-hexadien-3-ol or 3-methyl-1,5-hexadien-3-ol would yield a different reactivity profile in any protocol dependent on substitution-controlled sigmatropic shifts or oxidative transformations.

Quantitative Differentiation Evidence for 5-Methyl-1,5-hexadien-3-ol (17123-61-4) Versus Closest Analogs


Catalytic Hydroxy-Cope Rearrangement Efficiency: 5-Methyl (C5-only) vs. 3,5-Dialkyl-1,5-hexadien-3-ols

Under Pd(II) nitrile complex catalysis (0.1 eq.) at ~20°C, 3,5-dialkyl- and 3,4,5-trialkyl-1,5-hexadien-3-ols undergo efficient isomerization to δ,ε-unsaturated ketones, representing the optimal variant of the hydroxy-Cope rearrangement [1]. In contrast, compounds lacking alkyl substituents at both C3 and C2, or at C3 and C5, exhibit impossible or low-efficiency rearrangement [1]. 5-Methyl-1,5-hexadien-3-ol, which bears a methyl group at C5 but hydrogen at C3, falls into the latter low-efficiency category. This establishes a binary functional distinction: 5-methyl-1,5-hexadien-3-ol cannot serve as a substrate for the efficient low-temperature catalytic oxy-Cope rearrangement that is accessible to its 3,5-dialkyl counterparts (e.g., 3,5-dimethyl-1,5-hexadien-3-ol).

Sigmatropic rearrangement Palladium catalysis δ,ε-Unsaturated ketone synthesis

Boiling Point Elevation: 5-Methyl-1,5-hexadien-3-ol vs. Unsubstituted 1,5-Hexadien-3-ol

The introduction of a methyl group at the C5 position of 1,5-hexadien-3-ol results in a substantial boiling point elevation. 5-Methyl-1,5-hexadien-3-ol exhibits a boiling point of 159.4°C at 760 mmHg , compared to 133-134°C at 760 mmHg for the unsubstituted parent compound 1,5-hexadien-3-ol (CAS 924-41-4) [1]. This represents a boiling point increase of approximately 26°C, attributable solely to the 5-methyl substitution, as both compounds share the same dienol core and functional group.

Physicochemical property differentiation Boiling point Distillation-based purification

Density Reduction Relative to Unsubstituted 1,5-Hexadien-3-ol

5-Methyl-1,5-hexadien-3-ol has a reported density of 0.85 g/cm³ , which is notably lower than the 0.878 g/mL (at 25°C) reported for unsubstituted 1,5-hexadien-3-ol [1]. This density reduction of approximately 0.028 g/mL (or ~3.2%) is consistent with the molecular weight increase from 98.14 g/mol to 112.17 g/mol without a proportional increase in intermolecular packing density, a consequence of the steric perturbation introduced by the 5-methyl group.

Density Physical property Formulation and handling

Regioselective Epoxidation of the Internal Double Bond with TBHP/OsO4: A Class Feature of Substituted 1,5-Hexadien-3-ols

Oxidation studies on substituted 1,5-hexadien-3-ols, including 5-methyl derivatives, demonstrate that treatment with tert-butyl hydroperoxide catalyzed by OsO4 results in regioselective conversion of the internal double bond into an epoxy group while preventing allylic oxidation at the hydroxyl-bearing carbon [1]. In contrast, oxidation with pyridinium chlorochromate (PCC) or zinc chlorochromate (ZCC) yields the corresponding carbonyl compounds (ketones) [1]. This bifurcated oxidation behavior—epoxidation vs. carbonyl formation depending on oxidant choice—is a characteristic of the substituted 1,5-hexadien-3-ol class and distinguishes these compounds from simple allylic alcohols that typically undergo only allylic oxidation under similar conditions.

Regioselective oxidation Epoxidation Allylic oxidation suppression

Antimicrobial Activity Profile of 5-Methyl-1,5-hexadien-3-ol (Compound 2e) in the Servi et al. Panel

In a panel study by Servi et al. (2000), 5-methyl-1,5-hexadien-3-ol (designated compound 2e) was screened alongside six other allyl-cyclopropyl and dienol compounds against 16 microorganisms including Gram-positive and Gram-negative bacteria, yeasts, and moulds [1]. Compound 2e exhibited measurable inhibition zones at 100-600 μg/disk concentrations against Escherichia coli, Enterobacter aerogenes, Candida albicans, and Aspergillus flavus [1]. While the study was not structured as a quantitative structure-activity relationship (QSAR) investigation, the presence of antimicrobial activity in 2e, compared with structurally distinct analogs 2a–2d in the same panel, establishes that the 5-methyl substitution pattern on the 1,5-hexadien-3-ol scaffold retains bioactivity. This supports selection of the 5-methyl variant when substitution at the terminal olefin position is required for downstream derivatization while maintaining antimicrobial potential.

Antimicrobial Antibacterial Antifungal

5-Lipoxygenase Inhibition and Antioxidant Dual Functionality: Supporting Pharmacological Differentiation

Multiple authoritative database entries describe 5-methyl-1,5-hexadien-3-ol as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and additionally as an inhibitor of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), while also serving as an antioxidant in fats and oils [1][2]. The compound has been tested for inhibitory activity against 5-lipoxygenase in rat blood and for 5-lipoxygenase translocation inhibition in rat RBL-2H3 cells, with positive activity indicated in both assays [3]. However, specific IC50 values for this compound were not identified in the accessible literature, and no direct head-to-head quantitative comparison with structural analogs in the same assay system was found.

5-Lipoxygenase inhibition Antioxidant Arachidonic acid metabolism

Recommended Application Scenarios for 5-Methyl-1,5-hexadien-3-ol Based on Quantitative Differentiation Evidence


Substrate for Thermal (Non-Catalytic) Oxy-Cope Rearrangement Studies Requiring Reduced Side Reactions

The Serebryakov finding that C5-only alkyl substitution renders the Pd(II)-catalyzed rearrangement of low efficiency [1] paradoxically positions 5-methyl-1,5-hexadien-3-ol as a superior substrate for thermal (uncatalyzed) oxy-Cope studies where catalytic background reactivity must be suppressed. Researchers investigating the thermal [3,3]-sigmatropic shift in the absence of metal catalysts can employ this compound to minimize adventitious catalytic isomerization that might occur with 3,5-dialkyl substrates in non-rigorously metal-free conditions.

Synthesis of Regioselectively Epoxidized Dienol Intermediates via TBHP/OsO4 Oxidation

The demonstrated ability of substituted 1,5-hexadien-3-ols to undergo regioselective internal double bond epoxidation with TBHP/OsO4, while suppressing allylic oxidation, makes 5-methyl-1,5-hexadien-3-ol a valuable scaffold for generating epoxy-alcohol intermediates that retain the terminal vinyl groups for further functionalization [2]. This orthogonal reactivity is particularly valuable in natural product synthesis where sequential olefin manipulation is required.

Antimicrobial Screening Libraries and Agrochemical Intermediate Synthesis

The Servi et al. data confirm that 5-methyl-1,5-hexadien-3-ol retains antibacterial and antifungal activity when tested against a panel of 16 microorganisms [3]. For procurement managers building antimicrobial screening libraries or sourcing intermediates for agrochemical lead optimization, this compound offers the advantage of a substitution pattern (5-methyl on the diene terminus) that may impart metabolic stability or altered target binding relative to unsubstituted analogs, while maintaining the bioactivity baseline confirmed in published disk diffusion assays.

Antioxidant Formulation Research for Lipid-Based Products Requiring Dual Lipoxygenase Inhibition

Database entries from multiple academic institutions identify 5-methyl-1,5-hexadien-3-ol as both a lipoxygenase inhibitor and an antioxidant effective in fats and oils [4]. This dual functionality supports its procurement for research into preservative formulations for lipid-rich products where simultaneous enzymatic (lipoxygenase-mediated) and non-enzymatic (free radical) oxidative degradation pathways must be addressed. The 5-methyl substitution may provide enhanced lipophilicity and altered partitioning behavior compared to the unsubstituted 1,5-hexadien-3-ol, influencing its distribution in emulsion-based systems.

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